molecular formula C14H11N3O4 B8548058 [3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 61621-36-1

[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanol

Cat. No. B8548058
CAS RN: 61621-36-1
M. Wt: 285.25 g/mol
InChI Key: HCSWWOOUMCRHKM-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

To obtain the starting material, stir 1.2 ml of a 70% solution of sodium dihydro-bis-(2-methoxyethoxy)aluminate together with 0.6 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid and 15 ml of dioxane at 70° C for 1.5 hours. Then add thereto 0.16 ml of 15% caustic soda and 0.5 ml of water at room temperature before filtering the thus-prepared product while warm. Extract the filtered precipitate with dioxane, concentrate the combined dioxane solutions and crystallize from ethanol to obtain 4-hydroxymethyl-3-(5-nitro-2-furyl)-1-phenylpyrazole [m.p. 148° to 149° C].
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium dihydro-bis-(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14](O)=[O:15])=[CH:12][N:11]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2]>O1CCOCC1>[OH:15][CH2:14][C:13]1[C:9]([C:7]2[O:8][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[N:10][N:11]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:12]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium dihydro-bis-(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To obtain the starting material
ADDITION
Type
ADDITION
Details
Then add
FILTRATION
Type
FILTRATION
Details
0.16 ml of 15% caustic soda and 0.5 ml of water at room temperature before filtering the thus-prepared product
TEMPERATURE
Type
TEMPERATURE
Details
while warm
EXTRACTION
Type
EXTRACTION
Details
Extract the filtered precipitate with dioxane
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the combined dioxane solutions
CUSTOM
Type
CUSTOM
Details
crystallize from ethanol

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(=NN(C1)C1=CC=CC=C1)C=1OC(=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.